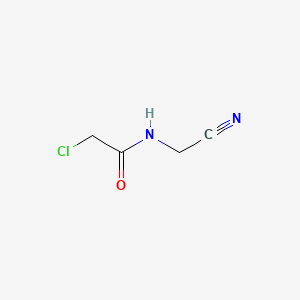

2-chloro-N-(cyanomethyl)acetamide

Description

2-Chloro-N-(cyanomethyl)acetamide is a chloroacetamide derivative characterized by a chloro (-Cl) group at the α-position and a cyanomethyl (-CH2CN) substituent on the acetamide nitrogen. The compound is a versatile intermediate in organic synthesis, particularly in the development of heterocycles, pharmaceuticals, and agrochemicals .

Properties

IUPAC Name |

2-chloro-N-(cyanomethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c5-3-4(8)7-2-1-6/h2-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGRCGIMBCJLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574453 | |

| Record name | 2-Chloro-N-(cyanomethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20301-57-9 | |

| Record name | 2-Chloro-N-(cyanomethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(cyanomethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-chloro-N-(cyanomethyl)acetamide involves the reaction of chloroacetyl chloride with potassium cyanide in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials. The general reaction can be represented as follows:

[ \text{ClCH}_2\text{COCl} + \text{KCN} \rightarrow \text{ClCH}_2\text{CONHCH}_2\text{CN} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or distillation may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Condensation: The cyano group can participate in condensation reactions with carbonyl compounds to form heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under mild conditions.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Condensation: Catalysts such as piperidine or pyridine can facilitate the condensation reactions.

Major Products Formed

Nucleophilic Substitution: Substituted acetamides.

Hydrolysis: Chloroacetic acid and cyanomethylamine.

Condensation: Various heterocyclic compounds depending on the reactants used.

Scientific Research Applications

Scientific Research Applications

2-chloro-N-(cyanomethyl)acetamide serves as a building block in organic synthesis for creating complex molecules and heterocycles. It is also studied for its potential biological activities, including antimicrobial and anticancer properties.

Organic Synthesis this compound is employed as an intermediate in the synthesis of various organic compounds. It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products. These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Pharmaceutical Research This compound is valuable in developing new drugs with potential therapeutic effects, particularly in treating cancer and infectious diseases. Its interactions with biological molecules can be studied to understand its potential effects on living organisms. The cyanomethyl group can inhibit certain enzymes by interacting with their active sites, while the phenyl ring enhances binding affinity to hydrophobic regions in proteins. This dual mechanism allows the compound to exhibit potential pharmacological effects, making it a candidate for further investigation in drug development.

Material Science this compound can be used in synthesizing polymers and other materials with specific properties.

Biological Activities

The biological activity of this compound is linked to its ability to interact with specific molecular targets.

Major Products Formed

This compound can undergo several types of reactions, leading to the formation of various major products:

- Nucleophilic Substitution: Results in substituted acetamides.

- Hydrolysis: Yields chloroacetic acid and cyanomethylamine.

- Condensation: Produces various heterocyclic compounds depending on the reactants used.

Case Studies

Several case studies have highlighted the practical applications of 2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide.

Analogs and Derivatives

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyanomethyl)acetamide involves its interaction with nucleophiles in biological systems. The chloro group can be displaced by nucleophilic amino acids or other biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes and other proteins, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of 2-chloro-N-(cyanomethyl)acetamide with structurally related chloroacetamides, highlighting substituent variations, applications, and biological activities.

Metabolic and Environmental Considerations

- This compound: Limited metabolic data, but the cyanomethyl group may undergo hydrolysis to release cyanide, necessitating careful handling .

- Acetochlor : Metabolized in liver microsomes to oxanilic acid and ethanesulfonic acid derivatives, which are persistent environmental contaminants .

- Thiadiazole derivatives : Demonstrated lower environmental persistence compared to herbicides, likely due to faster degradation of the heterocyclic core .

Biological Activity

2-Chloro-N-(cyanomethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of chloroacetyl chloride with cyanomethylamine under specific conditions to yield the desired compound in moderate to high yields .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and related compounds. A study involving various chloroacetamides demonstrated that these compounds exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness was attributed to their ability to penetrate bacterial cell membranes due to their lipophilic nature .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | High |

| Escherichia coli | 128 µg/mL | Moderate |

| Candida albicans | 64 µg/mL | Moderate |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis. In particular, studies have indicated that derivatives of chloroacetamides can affect cancer cell viability significantly, making them candidates for further investigation in cancer therapy .

Case Study: Inhibition of Cancer Cell Growth

In a study involving MDA-MB-231 breast cancer cells, treatment with chloroacetamides resulted in a significant decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased annexin V-FITC staining .

The biological activity of this compound is believed to be mediated through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cellular signaling pathways.

- Cell Membrane Disruption : Its lipophilic properties allow it to disrupt bacterial membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, promoting programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its chemical structure can enhance its biological activity. For instance, varying substituents on the phenyl ring has shown different levels of antimicrobial effectiveness .

Table 2: Structure-Activity Relationship Insights

| Substituent | MIC against S. aureus (µg/mL) | Observations |

|---|---|---|

| No Substituent | 64 | Moderate activity |

| p-Chlorophenyl | 16 | High activity |

| m-Bromophenyl | 32 | Moderate activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.